molecular formula C13H14ClNO2S B4555476 [(4-Chloronaphthyl)sulfonyl](methylethyl)amine

[(4-Chloronaphthyl)sulfonyl](methylethyl)amine

Cat. No.: B4555476
M. Wt: 283.77 g/mol
InChI Key: WGHLVXGMHPYJJS-UHFFFAOYSA-N
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Description

[(4-Chloronaphthyl)sulfonyl](methylethyl)amine is a useful research compound. Its molecular formula is C13H14ClNO2S and its molecular weight is 283.77 g/mol. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-isopropyl-1-naphthalenesulfonamide is 283.0433776 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation

Research on the degradation of chlorinated naphthalenes, such as 1-chloronaphthalene, highlights the potential for electrochemical reduction methods in environmental remediation. A study by Matsunaga and Yasuhara (2003) demonstrated the complete dechlorination of 1-chloronaphthalene using an electrochemical reduction approach, indicating the efficiency of such methods in removing toxic chlorinated compounds from the environment (Matsunaga & Yasuhara, 2003).

Chemical Synthesis

In the realm of chemical synthesis, naphthalene derivatives are utilized for their potent antibacterial properties. Abbasi et al. (2015) synthesized various N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, demonstrating their effectiveness as antibacterial agents. This research underscores the potential of naphthalene derivatives in developing new antibacterial compounds (Abbasi et al., 2015).

Photophysical and Electrochemical Studies

Naphthalene derivatives are also explored for their unique photophysical properties. A study by Chaste et al. (2012) employed a nanomechanical mass sensor with yoctogram resolution, capable of detecting naphthalene molecules. This work illustrates the application of naphthalene derivatives in developing high-precision sensing technologies for biomolecules and gas molecules (Chaste et al., 2012).

Catalysis and Material Science

Naphthalene-based compounds have been investigated for their role in catalysis and material science. For instance, the use of metal-organic frameworks (MOFs) incorporating naphthalenedicarboxylate demonstrates their utility in gas separation processes, including the selective separation of CO2 from CH4, showcasing their potential in addressing environmental and energy-related challenges (Bae et al., 2008).

Environmental Science and Technology

The oxidative degradation of chlorophenol to form various products, including naphthalene, has been studied to understand the formation of dioxins and related compounds during thermal processes. This research by Evans and Dellinger (2005) provides insights into the environmental impact of industrial processes and the formation of harmful pollutants (Evans & Dellinger, 2005).

Future Directions

The future directions for research on “4-chloro-N-isopropyl-1-naphthalenesulfonamide” are not well-documented in the sources I have access to .

Properties

IUPAC Name

4-chloro-N-propan-2-ylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-9(2)15-18(16,17)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHLVXGMHPYJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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